molecular formula C17H18N4O2S B3118802 N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide CAS No. 242472-09-9

N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide

Cat. No. B3118802
CAS RN: 242472-09-9
M. Wt: 342.4 g/mol
InChI Key: HNKOWXNLSAPIPJ-UHFFFAOYSA-N
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Description

“N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide” is a chemical compound with a complex structure . It is related to the 4-Quinolone-3-Carboxamides, which have been reported to harbor vast therapeutic potential .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been described . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a similar compound, 2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethylhydrazinecarbothioamide, is provided in the literature .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The literature suggests that when Quinolone ring Nitrogen was allylated this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential, given the reported potential of related 4-Quinolone-3-Carboxamides . Additionally, the development of more efficient synthetic methodologies could also be a focus .

properties

IUPAC Name

1-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-2-10-18-17(24)20-19-16(23)14-8-9-15(22)21(12-14)11-13-6-4-3-5-7-13/h2-9,12H,1,10-11H2,(H,19,23)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKOWXNLSAPIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110108
Record name 1,6-Dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide

CAS RN

242472-09-9
Record name 1,6-Dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242472-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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